A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-5-piperazin-1-yl-phenol
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-5-piperazin-1-yl-phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-piperazin-1-yl-phenol is a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its chemical architecture, featuring a phenol, a methoxy group, and a piperazine moiety, suggests a potential for diverse biological activities. The versatile piperazine ring, in particular, is a common scaffold in numerous approved drugs, valued for its ability to be modified to fine-tune pharmacological and pharmacokinetic properties.[1] This guide provides an in-depth analysis of the core physicochemical properties of 2-Methoxy-5-piperazin-1-yl-phenol, offering both predicted data and detailed experimental protocols for their empirical determination. Understanding these properties is a critical prerequisite for any drug development program, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile.[2]
Molecular and Physicochemical Profile
A foundational understanding of a compound's identity and basic physical characteristics is the first step in its evaluation as a potential drug candidate.
| Property | Value | Source(s) |
| IUPAC Name | 2-Methoxy-5-(piperazin-1-yl)phenol | [3] |
| CAS Number | 180698-25-3 | [3][4][5] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [3][4][5] |
| Molecular Weight | 208.26 g/mol | [4] |
| Canonical SMILES | COC1=C(C=C(C=C1)N2CCNCC2)O | [6] |
| Predicted Boiling Point | 407.0 ± 45.0 °C | [7] |
| Predicted Density | 1.155 ± 0.06 g/cm³ | [7] |
| Predicted pKa | 10.34 ± 0.10 | [7] |
| Predicted XlogP | 1.0 | [6] |
Note: The boiling point, density, pKa, and XlogP values are computationally predicted and await experimental verification.
The Critical Role of Physicochemical Properties in Drug Development
The journey of a molecule from a laboratory curiosity to a therapeutic agent is heavily dictated by its physicochemical properties. For a compound like 2-Methoxy-5-piperazin-1-yl-phenol, which contains both acidic (phenolic hydroxyl) and basic (piperazine nitrogens) centers, these properties are particularly nuanced.
The solubility of a drug candidate is a primary determinant of its bioavailability after oral administration. Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, limiting the drug's efficacy.[8] The presence of the polar phenol and piperazine groups in 2-Methoxy-5-piperazin-1-yl-phenol suggests a degree of aqueous solubility, but the overall lipophilicity of the molecule will create a balancing act.
Lipophilicity , often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a drug's ability to cross biological membranes. Arylpiperazine derivatives with favorable lipophilicity are more likely to be absorbed and distributed to their target tissues.[9][10] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicities.[8]
The ionization state of a molecule, determined by its pKa value(s), is crucial for its behavior in different physiological compartments, which have varying pH. As a diprotic base (piperazine) and a weak acid (phenol), 2-Methoxy-5-piperazin-1-yl-phenol will exist as a mixture of neutral and charged species at physiological pH. This will influence its solubility, permeability, and binding to its biological target.[11]
The melting point is an important indicator of a compound's purity and the stability of its crystal lattice. A sharp melting point is often indicative of a high degree of purity.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Methoxy-5-piperazin-1-yl-phenol.
Melting Point Determination
The capillary melting point method is a straightforward and reliable technique for determining the melting range of a crystalline solid.
Methodology:
-
Sample Preparation: Ensure the sample of 2-Methoxy-5-piperazin-1-yl-phenol is completely dry and finely powdered.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample has melted. This range is the melting point of the compound.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Solution Preparation: Add an excess amount of solid 2-Methoxy-5-piperazin-1-yl-phenol to a known volume of purified water (or a relevant buffer solution) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds. Given that 2-Methoxy-5-piperazin-1-yl-phenol has both acidic and basic centers, this method can elucidate its multiple pKa values.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 2-Methoxy-5-piperazin-1-yl-phenol in a known volume of deionized water, potentially with a small amount of a co-solvent if solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic piperazine nitrogens. Subsequently, titrate a separate sample with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic phenolic hydroxyl group.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points.
Caption: Pathway for pKa Determination.
logP Determination (Shake-Flask Method)
The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of 2-Methoxy-5-piperazin-1-yl-phenol in one of the phases. Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Shake the mixture for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Conclusion
The physicochemical properties of 2-Methoxy-5-piperazin-1-yl-phenol are fundamental to its potential as a drug candidate. While computational predictions provide valuable initial insights, experimental determination of these properties is essential for accurate assessment and informed decision-making in a drug discovery program. The protocols outlined in this guide provide a robust framework for obtaining reliable experimental data. A thorough understanding of the interplay between the phenolic, methoxy, and piperazine moieties will be critical in optimizing the ADME and safety profiles of this and related compounds, ultimately paving the way for the development of novel and effective therapeutics.
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